molecular formula C17H14N2O3 B2465924 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid CAS No. 637745-36-9

2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid

Cat. No. B2465924
CAS RN: 637745-36-9
M. Wt: 294.31
InChI Key: JZQSQICVWXRSPM-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid, commonly known as DMBCB, is a chemical compound primarily used in the pharmaceutical industry. It is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Synthesis Analysis

The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular formula of DMBCB is C17H14N2O3. Benzimidazole is formed by the fusion of benzene and imidazole moiety .


Chemical Reactions Analysis

The chemical reaction involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, including 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid, play a significant role as therapeutic agents . They are known for their diverse pharmacological activities, such as antiulcer, analgesic, and anthelmintic properties .

Biological Significance

5,6-Dimethylbenzimidazole, a component of the compound , is known to occur in natural products and pharmaceuticals . It often exhibits diverse biological activities, making it an intriguing subject for further study .

Medicinal Chemistry

Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid may vary based on its structural features and substituent .

Chemical Reactivity

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Synthesis of Other Compounds

In scientific research, 2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid may find applications due to its unique structural characteristics . It could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Green Chemistry

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

properties

IUPAC Name

2-(5,6-dimethylbenzimidazole-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-5-3-4-6-13(12)17(21)22/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQSQICVWXRSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Dimethylbenzimidazole-1-carbonyl)benzoic acid

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